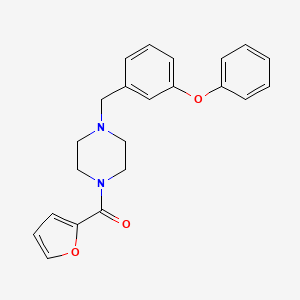
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPCA is a derivative of aniline and contains a pyrazole ring, which gives it unique properties that make it useful in various scientific fields.
Wirkmechanismus
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline's mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This inhibition can lead to changes in cellular processes, which may have therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to have effects on the central nervous system, including the ability to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it useful for various applications. However, 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline also has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline in scientific research. One potential application is in the development of new cancer therapies, as 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-tumor properties. Additionally, 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline in these areas.
Synthesemethoden
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of aniline with various reagents such as bromine and chloroform. The final step involves the reaction of the intermediate product with pyrazole to form 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been used in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. 4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-2-1-7(5-10(9)12)13-6-8-3-4-14-15-8/h1-5,13H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZYSGONNHMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=NN2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-N-(1H-pyrazol-5-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)



![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)
![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)
![tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)
![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)
